Swainsonine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81759-44-6 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1S,2R,8R,8aR)-4-oxido-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1,2,8-triol |
InChI |
InChI=1S/C8H15NO4/c10-5-2-1-3-9(13)4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-,9?/m1/s1 |
InChI Key |
WXELLRXNGRTSJY-VARJHODCSA-N |
SMILES |
C1CC(C2C(C(C[N+]2(C1)[O-])O)O)O |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](C[N+]2(C1)[O-])O)O)O |
Canonical SMILES |
C1CC(C2C(C(C[N+]2(C1)[O-])O)O)O |
Synonyms |
swainsonine N-oxide |
Origin of Product |
United States |
Biological Origin and Ecological Dynamics of Swainsonine N Oxide
Plant Host Associations and Accumulation
Environmental Modulators of Swainsonine (B1682842) N-oxide Levels in Planta
Environmental factors are recognized as significant influences on the concentration and production of secondary metabolites in plants, including alkaloids like swainsonine and its N-oxide derivative mdpi.com. While research has established that environmental conditions can affect swainsonine levels in plants, the specific modulators and their precise mechanisms concerning swainsonine N-oxide remain areas requiring further elucidation researchgate.netresearchgate.net. Studies indicate that the synthesis of swainsonine by endophytic fungi within host plants can be influenced by environmental stressors and the genetics of the endophyte, although these interactions are not yet fully understood researchgate.net. The presence and concentration of these alkaloids within plant tissues are thus subject to a complex interplay of environmental variables, plant physiology, and the associated microbial symbionts.
Ecological Roles of this compound in Biological Systems
This compound, often found alongside its parent compound swainsonine, plays a notable role in the ecological dynamics of plants that host these indolizidine alkaloids. These compounds are primarily recognized for their toxic properties, contributing to the phenomenon known as locoism in livestock that consume affected plants, such as locoweeds (Astragalus and Oxytropis species) researchgate.netresearchgate.netoup.comscitechnol.comresearchgate.netwikipedia.orgscirp.orgmdpi.comresearchgate.net. While swainsonine is identified as the principal agent responsible for the characteristic neurological and physiological symptoms of locoism scitechnol.com, this compound is also a constituent of these toxic plants oup.comscitechnol.comresearchgate.netwikipedia.orgusda.govnih.gov.
Beyond direct toxicity to large herbivores, swainsonine, produced by endophytic fungi, is implicated in mediating plant defenses against both grazing animals and insects researchgate.net. The presence of these mycotoxins can confer ecological advantages to the host plant by deterring herbivores researchgate.net. Furthermore, there is evidence suggesting that swainsonine may contribute to the maintenance of stable symbiotic relationships between fungi and their host plants, and it can also be involved in mutualistic symbiosis and plant disease dynamics oup.comscitechnol.com.
Relative Occurrence of Swainsonine and this compound in Plants
Data from analytical studies highlight the presence of both swainsonine and this compound in various plant samples and endophytic isolates. The relative proportions of these compounds can vary between different plant tissues and species.
| Sample Type | Relative Occurrence (this compound to Swainsonine) | Notes |
| Vegetative | 0.9% to 18% | usda.govnih.gov |
| Seed | 0% to 10% | usda.govnih.gov |
Compound Names Mentioned:
Swainsonine
this compound
Pyrrolizidine alkaloids (PAs)
Indolizidine alkaloids
Quinolizidine alkaloids
Molecular and Cellular Mechanisms of Action of Swainsonine N Oxide
Glycosidase Inhibition Profile
Swainsonine (B1682842) N-oxide is recognized as an inhibitor of α-mannosidases, enzymes crucial for the proper folding, processing, and function of glycoproteins.
Swainsonine N-oxide, similar to swainsonine, inhibits lysosomal α-mannosidase (LAM I) scirp.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov. This enzyme is involved in the degradation of mannose-rich oligosaccharides within lysosomes. Inhibition of LAM I leads to the accumulation of these partially processed oligosaccharides within lysosomes, a hallmark of lysosomal storage diseases, including α-mannosidosis scirp.orgbiorxiv.orgresearchgate.netresearchgate.netcaymanchem.com. The exact potency (e.g., IC50 or Ki values) of this compound specifically against lysosomal α-mannosidase is not as extensively detailed as for swainsonine in the reviewed literature, but its inhibitory capacity is established d-nb.info.
The compound also inhibits Golgi α-mannosidase II (GMII), a key enzyme in the endoplasmic reticulum (ER) and Golgi apparatus responsible for the maturation of N-linked oligosaccharides in newly synthesized glycoproteins scirp.orgbiorxiv.orgresearchgate.netcaymanchem.comwikipedia.orgbeilstein-journals.orgplos.orgbiorxiv.orgresearchgate.netresearchgate.netaai.orgnih.govresearchgate.netnih.gov. GMII is essential for converting high-mannose N-glycans into complex and hybrid-type N-glycans. Inhibition of GMII by this compound disrupts this processing, leading to an accumulation of high-mannose structures and the generation of hybrid-type glycans wikipedia.orgresearchgate.net. This alteration in N-glycan structures can affect protein folding, stability, and cellular recognition processes.
Research indicates that this compound is as effective as swainsonine in inhibiting α-mannosidase d-nb.info. While specific comparative quantitative data (e.g., IC50 values) are not extensively detailed for this compound versus swainsonine across all relevant α-mannosidases in the provided literature, the general consensus points to comparable inhibitory activity d-nb.info. For instance, studies comparing swainsonine's inhibition of various α-mannosidases note that its structural similarity to the transition state of mannose hydrolysis allows for potent binding nih.govwikipedia.orgbeilstein-journals.org. The N-oxide modification is not reported to significantly diminish this inhibitory potential.
Impact on Glycoprotein (B1211001) Processing and N-glycan Biosynthesis
The inhibition of Golgi α-mannosidase II by this compound directly impacts N-glycan biosynthesis. This leads to the production of improperly processed glycoproteins, characterized by an accumulation of high-mannose structures and a reduction in complex and hybrid-type N-glycans wikipedia.orgresearchgate.netresearchgate.net. These alterations can have widespread consequences, affecting protein folding, cellular trafficking, cell-cell recognition, immune responses, and signaling pathways scirp.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netaai.orgnih.gov. For example, changes in N-glycan structures can influence cell adhesion properties and immune cell interactions researchgate.netaai.org.
Induction of Cellular Stress Responses
The disruption of normal glycoprotein processing and the accumulation of aberrant proteins can trigger cellular stress responses, particularly within the endoplasmic reticulum.
Inhibition of α-mannosidases by swainsonine and its N-oxide derivative can lead to the accumulation of misfolded or improperly processed proteins within the endoplasmic reticulum scirp.orgbiorxiv.orgfrontiersin.org. This accumulation triggers the unfolded protein response (UPR), a cellular defense mechanism designed to restore ER homeostasis. The UPR involves the activation of signaling pathways, including PERK, IRE1α, and ATF6, which aim to reduce protein synthesis, enhance protein folding, and promote the degradation of misfolded proteins scirp.orgfrontiersin.orgresearchgate.netnih.govresearcher.life. However, prolonged or severe ER stress can lead to cellular dysfunction and apoptosis. Swainsonine has been shown to upregulate ER stress markers such as GRP78 and CHOP, indicating the activation of these pathways frontiersin.orgnih.gov. This ER stress can contribute to cellular vacuolation and, in some cases, paraptosis, a non-canonical form of programmed cell death frontiersin.org.
Advanced Analytical Methodologies for Swainsonine N Oxide Research
Extraction and Sample Preparation Techniques for Complex Matrices (Plant, Fungal Culture, Biological Samples)
Effective extraction and sample preparation are foundational steps for the successful analysis of Swainsonine (B1682842) N-oxide from diverse matrices such as plants, fungal cultures, and biological fluids. Methods often involve solvent partitioning and solid-phase extraction (SPE) to isolate the target analyte from interfering compounds.
A common approach involves solvent partitioning, where samples are extracted, and then the target compounds are partitioned into a specific solvent phase. For instance, a solvent partitioning extraction procedure followed by trimethylsilylation has been developed for the analysis of Swainsonine N-oxide using liquid chromatography-mass spectrometry (LC-MS) nih.govacs.orgacs.org. This method allows for the measurement of both swainsonine and its N-oxide in various plant taxa and fungal isolates nih.govacs.orgacs.org.
Solid-phase extraction (SPE) is another widely utilized technique. One method involves extraction from dry plant material using a liquid-liquid extraction procedure, followed by isolation of swainsonine and its N-oxide using a cation-exchange resin researchgate.netnih.gov. Alternatively, commercially available SPE cartridges can serve as effective replacements for traditional ion-exchange resins, simplifying the process and reducing preparation time nih.gov. For fungal fermentation broths, extraction typically begins with methanol, followed by fractional extraction with solvents like n-butanol to isolate alkaloids nih.gov.
Chromatographic Separation Methods (e.g., HPLC, LC)
Chromatographic techniques are essential for separating this compound from other compounds within a sample extract, enabling precise detection and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC) are the primary methods employed.
Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is a standard method for analyzing this compound, often after derivatization to enhance its chromatographic properties nih.govacs.orgacs.org. While attempts to use hydrophilic interaction liquid chromatography (HILIC) for this compound were reportedly unsuccessful, reversed-phase systems have demonstrated good retention and separation acs.org. Another study optimized an HPLC method using an evaporative light scattering detector (ELSD) for swainsonine, though specific details for the N-oxide were not elaborated in that context asianpubs.org.
Mass Spectrometry for Detection and Quantification (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), provides high sensitivity and selectivity for detecting and quantifying this compound.
LC-MS/MS is a cornerstone technique for the analysis of this compound, offering robust detection capabilities in complex matrices nih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.netbund.de. This method allows for the precise identification and quantification of the compound, often achieving low detection limits researchgate.netresearchgate.net. GC-MS is also utilized, frequently requiring prior derivatization of the analyte to improve its volatility and thermal stability researchgate.netnih.gov.
Derivatization Strategies for Enhanced Analysis (e.g., Trimethylsilyl Derivatives)
Derivatization plays a critical role in enhancing the analytical performance of this compound, particularly for GC-MS. Trimethylsilyl (TMS) derivatives are commonly employed to increase the volatility and improve the chromatographic behavior of these polar compounds nih.govacs.orgacs.orgresearchgate.netresearchgate.net. The formation of TMS derivatives allows for better separation and detection by GC-MS. However, it has been noted that under specific capillary GC conditions, the TMS derivative of this compound was not observed, highlighting potential limitations or the need for optimized derivatization protocols for this specific analyte in GC-MS acs.org. For LC-MS analysis, derivatization with TMS can also improve chromatographic retention and MS detector response nih.govacs.orgacs.org.
Quantitative Analysis and Limit of Detection/Quantitation
Quantitative analysis of this compound relies on establishing calibration curves using authentic standards and employing sensitive detection methods like LC-MS/MS. The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for assessing the analytical method's sensitivity.
Studies have reported the relative occurrence of this compound in various plant samples. For instance, in vegetative samples, the relative percentage of N-oxide to the free base (swainsonine) ranged from 0.9% to 18%, while in seed samples, this ratio ranged from 0% to 10% nih.govacs.orgacs.org. While specific LOD/LOQ values for this compound are not universally detailed in the provided search results, the methods developed for swainsonine often aim for detection limits in the parts-per-million range, such as 0.001% dry weight for swainsonine researchgate.net.
Spectroscopic Characterization for Structural Elucidation in Research
Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about molecular connectivity and stereochemistry.
NMR analyses, including 1D (¹H, ¹³C) and 2D experiments (COSY, HMQC, HMBC, NOESY), are routinely used for the systematic structural elucidation of Swainsonine and related compounds nih.govemerypharma.comresearchgate.net. These techniques allow for the determination of planar structures, relative configurations, and, through modified methods such as Mosher's ester analysis, absolute configurations nih.gov. High-resolution tandem mass spectrometry also contributes significantly to structural elucidation by providing accurate mass measurements and fragmentation patterns researchgate.net.
Bioassays and Enzyme Inhibition Assays for Functional Characterization
The biological activity of this compound is often inferred from its known effects as an inhibitor of glycosidases, particularly Golgi α-mannosidase II. While much of the direct research focuses on swainsonine's inhibitory mechanisms, the N-oxide is understood to share similar biological relevance.
Swainsonine is recognized as a potent inhibitor of Golgi α-mannosidase II, an enzyme crucial for glycoprotein (B1211001) maturation biorxiv.orgresearchgate.netwikipedia.orgnih.gov. This inhibition disrupts the endomembrane system and leads to the accumulation of mannose-rich oligosaccharides, a characteristic of lysosomal storage diseases like mannosidosis researchgate.netbiorxiv.orgresearchgate.net. The inhibition of lysosomal α-mannosidase by both swainsonine and this compound suggests their role as causative agents in locoism, a toxicosis affecting livestock researchgate.net. These enzyme inhibition assays are vital for understanding the toxicological and potential therapeutic properties of these alkaloids.
Investigative Studies in Non Human Biological Systems
In Vitro Cellular Models for Pathway Analysis
In vitro cellular models are crucial for dissecting the molecular pathways affected by chemical compounds. However, specific studies on the effects of Swainsonine (B1682842) N-oxide on cellular models such as HT22 hippocampal cells and renal tubular epithelial cells are not extensively documented in publicly available research. The majority of research has centered on the effects of swainsonine.
For instance, studies on rat primary renal tubular epithelial cells (RTECs) have shown that swainsonine can induce both apoptosis and autophagy. researchgate.net This research indicates that swainsonine disrupts lysosomal function and inhibits autophagic degradation, ultimately promoting apoptosis. researchgate.net Specifically, treatment with swainsonine suppressed the expression of lysosomal-related proteins. researchgate.net While these findings are significant for understanding the cytotoxicity of swainsonine, direct evidence of Swainsonine N-oxide's activity in these or HT22 cells is not available. HT22 cells are a well-established model for studying oxidative stress and neurotoxicity, but their use in the context of this compound has not been reported.
Animal Models for Cellular Pathomechanism Research
Animal models have been instrumental in understanding the systemic effects of swainsonine, which is known to cause vacuolar degeneration in various tissues. nih.gov In rats, swainsonine administration leads to the rapid induction of vacuolization in both liver and kidney cells. nih.gov These vacuoles have been identified as lysosomal in nature and are formed through autophagy. nih.gov
Microbiological and Fungal System Studies
Swainsonine is produced by a variety of endophytic and pathogenic fungi. acs.orgnih.gov Extensive research has been conducted to identify the gene clusters responsible for swainsonine biosynthesis in fungi such as Alternaria oxytropis, Slafractonia leguminicola, and Metarhizium robertsii. nih.govmdpi.com These studies have identified a "SWN" gene cluster that is essential for swainsonine production. uky.eduoup.com
While the biosynthesis of swainsonine is well-studied, there is a lack of specific research on how this compound affects the growth, metabolism, or gene expression of these producing fungi. One study analyzed the concentrations of both swainsonine and this compound in two endophytic isolates, indicating that the N-oxide is a naturally produced metabolite. nih.gov However, the functional role of this compound within the fungi themselves, or its potential regulatory effects on the swainsonine biosynthetic pathway, has not been elucidated.
Plant Physiological and Biochemical Responses to this compound Presence
This compound is found alongside swainsonine in a variety of plants, often referred to as locoweeds. uky.edu A liquid chromatography-mass spectrometry method was developed to measure the concentrations of both compounds in several plant species. nih.gov The results of this analysis indicated that the relative percentage of this compound to the free base swainsonine ranged from 0.9% to 18% in vegetative samples and from 0% to 10% in seed samples. uky.edu
Structural Analogs and Derivatives of Swainsonine N Oxide in Research
Identification of Co-occurring Indolizidine Alkaloids
Swainsonine (B1682842) N-oxide is frequently identified in conjunction with other indolizidine alkaloids in various natural sources. Studies analyzing the fermentation broth of the fungus Alternaria oxytropis have revealed the presence of a suite of indolizidine alkaloids, including 2-hydroxy-indolizidine, retronecine, lentiginosine, and swainsonine, in addition to swainsonine N-oxide d-nb.infonih.govresearchgate.net. Similarly, spotted locoweed (Astragalus lentiginosus) has been documented to contain both swainsonine and this compound researchgate.net. Other plant species, particularly those belonging to the Oxytropis and Astragalus genera, commonly known as locoweeds, are known sources of indolizidine alkaloids, with swainsonine and its N-oxide derivative being prominent among them clockss.orgscialert.net. This consistent co-occurrence underscores a shared biological or metabolic origin for these compounds in certain plant-fungal ecosystems.
Table 1: Co-occurring Indolizidine Alkaloids Identified in Alternaria oxytropis
| Alkaloid | Source Reference |
| 2-hydroxy-indolizidine | d-nb.infonih.govresearchgate.net |
| Retronecine | d-nb.infonih.govresearchgate.net |
| Lentiginosine | d-nb.infonih.govresearchgate.net |
| Swainsonine | d-nb.infonih.govresearchgate.net |
| This compound | d-nb.infonih.govresearchgate.net |
Biosynthetic Relationships with this compound
Insights into the biosynthesis of swainsonine provide a foundational understanding for related indolizidine alkaloids like this compound. Research has established that swainsonine biosynthesis in fungi, such as Metarhizium robertsii and Rhizoctonia leguminicola, typically initiates with the conversion of lysine (B10760008) into pipecolic acid wikipedia.orgacs.orgbiorxiv.orgresearchgate.net. This process involves intricate enzymatic pathways, including hydroxylation, desaturation, and reduction steps, often orchestrated by specific gene clusters (e.g., the SWN cluster) acs.orgbiorxiv.orgresearchgate.netoup.com. Evidence suggests that the biosynthetic pathways in fungi and plants may share common intermediates, with pipecolic acid serving as a key precursor wikipedia.orgacs.org. While the precise enzymatic or spontaneous mechanism for the conversion of swainsonine to this compound is not extensively detailed in the available literature, the formation of N-oxides generally involves the oxidation of a tertiary amine nitrogen atom. The concurrent presence of swainsonine and this compound in natural isolates implies a potential metabolic relationship between these two compounds.
Synthetic Approaches to this compound Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of swainsonine and its analogs, which are relevant to understanding the structure-activity relationships of compounds like this compound, is a synthetically challenging endeavor due to the presence of multiple chiral centers clockss.orgwikipedia.org. Researchers have developed diverse synthetic strategies to access these complex molecules and their modified derivatives for SAR investigations. Common approaches include chiral pool synthesis, which utilizes readily available chiral starting materials such as carbohydrates, amino acids (e.g., L-glutamic acid), or tartaric acid clockss.orgwikipedia.orgpsu.eduwiley-vch.de. Asymmetric synthesis techniques, notably employing Sharpless asymmetric dihydroxylation and other stereoselective reactions, are critical for establishing the correct stereochemistry psu.eduwiley-vch.deacs.orgacs.org. Cycloaddition reactions, particularly those involving functionalized cyclic nitrones with dienol ethers or vinylcyclopropanes, have proven effective for constructing the characteristic indolizidine ring system capes.gov.brlboro.ac.ukacs.org. Additionally, de novo synthesis methodologies aim to construct the molecular framework from achiral precursors wiley-vch.de. These synthetic efforts are directed towards generating analogs with specific structural modifications, such as alterations in hydroxyl group positions or the introduction of substituents like hydroxymethyl groups, to elucidate structure-activity relationships nih.govnih.govresearchgate.net.
Table 2: Key Synthetic Approaches for Swainsonine Analogs
| Approach/Precursor | Key Features | Source Reference |
| Chiral Pool Synthesis | Utilizes chiral starting materials (sugars, amino acids, tartaric acid) | clockss.orgwikipedia.orgpsu.eduwiley-vch.de |
| Asymmetric Synthesis | Employs chiral catalysts or reagents (e.g., Sharpless AD reaction) | psu.eduwiley-vch.deacs.orgacs.org |
| Cycloaddition Reactions | e.g., of functionalized cyclic nitrones with dienol ethers or vinylcyclopropanes | capes.gov.brlboro.ac.ukacs.org |
| De Novo Synthesis | Building molecules from achiral precursors | wiley-vch.de |
| Epimerization/Modification | Synthesis of stereoisomers and modified derivatives (e.g., hydroxymethyl) | nih.govnih.govresearchgate.net |
Comparative Biological Activity of Analogs with this compound
Research into the biological activity of swainsonine analogs primarily focuses on their efficacy as glycosidase inhibitors, with a particular emphasis on α-mannosidases, the established targets of swainsonine nih.govnih.gov. Structure-activity relationship (SAR) studies have demonstrated that specific structural modifications can significantly influence inhibitory potency and selectivity. For example, certain epimers of swainsonine, such as the 8a-epimer and 8,8a-diepimer, have been identified as potent and competitive inhibitors of lysosomal α-mannosidase, whereas other epimers exhibited minimal or no inhibitory activity nih.govnih.gov. Analogs like 1,4-dideoxy-1,4-imino-D-mannitol were found to be less potent inhibitors compared to swainsonine nih.govnih.gov. Similarly, hydroxymethyl-substituted swainsonine analogs were reported to be less potent inhibitors of α-mannosidase than swainsonine itself researchgate.net. Comparative studies have also highlighted the differential activity of stereoisomers; D-swainsonine acts as a potent inhibitor of α-D-mannosidases, while L-swainsonine demonstrates inhibitory activity against α-L-rhamnosidases wiley-vch.de. These comparative investigations are vital for elucidating the molecular basis of enzyme inhibition and for guiding the design of novel glycosidase inhibitors with potential therapeutic applications. Although direct comparative data for analogs of this compound are less explicit in the provided literature, the established activities of swainsonine and its derivatives provide a valuable framework for such research.
Table 3: Comparative Biological Activity of Swainsonine Analogs
| Analog/Epimer | Target Enzyme(s) | Activity Compared to Swainsonine | Source Reference |
| 8a-epimer of swainsonine | Lysosomal α-mannosidase | Specific and competitive inhibitor | nih.govnih.gov |
| 8,8a-diepimer of swainsonine | Lysosomal α-mannosidase | Specific and competitive inhibitor | nih.govnih.gov |
| 8-epimer of swainsonine | Lysosomal α-mannosidase | No appreciable effect | nih.govnih.gov |
| 1,8-diepimer of swainsonine | Lysosomal α-mannosidase | No appreciable effect | nih.govnih.gov |
| 2,8a-diepimer of swainsonine | Lysosomal α-mannosidase | No appreciable effect | nih.govnih.gov |
| 1,4-dideoxy-1,4-imino-D-mannitol | Lysosomal α-mannosidase | Weaker inhibitor | nih.govnih.gov |
| 1,4-dideoxy-1,4-imino-D-talitol | Lysosomal α-mannosidase | Weaker inhibitor | nih.govnih.gov |
| 1,4-dideoxy-1,4-imino-L-allitol | Lysosomal α-mannosidase | Weaker inhibitor | nih.govnih.gov |
| (3S)-(hydroxymethyl)-swainsonine | α-mannosidase (jack bean) | Less potent | researchgate.net |
| (3R)-(hydroxymethyl)-swainsonine | α-mannosidase (jack bean) | Less potent | researchgate.net |
| D-swainsonine | α-D-mannosidases | Potent inhibitor | wiley-vch.de |
| L-swainsonine | α-L-rhamnosidase | Potent inhibitor (Ki = 0.45 μM) | wiley-vch.de |
Compound List:
2-hydroxy-indolizidine
Calystegine B2
Castanospermine
D-swainsonine
L-swainsonine
Lentiginosine
Retronecine
Slaframine
Swainsonine
this compound
1,4-dideoxy-1,4-imino-D-allitol
1,4-dideoxy-1,4-imino-D-mannitol
1,4-dideoxy-1,4-imino-D-talitol
1,8-diepimer of swainsonine
1,8a-trans-1-hydroxyindolizidine
(1S,2R,8R,8aR)-Octahydroindolizine-1,2,8-triol (Swainsonine)
(1,8a-trans-1,2-cis)-1,2-dihydroxyindolizidine
(3R)-(hydroxymethyl)-swainsonine
(3S)-(hydroxymethyl)-swainsonine
1,2,7-trihydroxyindolizidines
1,2-dihydroxyindolizidines
1,6,8-trihydroxyindolizidine
2,8-dihydroxyindolizidines
2,8a-diepimer of swainsonine
8-epimer of swainsonine
8a-epimer of swainsonine
8,8a-diepimer of swainsonine
(+)-lentiginosine
(−)-2-epilentiginosine
Future Research Trajectories for Swainsonine N Oxide
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthesis of swainsonine (B1682842) has been a subject of extensive study, revealing complex pathways involving multiple enzymes. While significant progress has been made in characterizing the enzymes responsible for the indolizidine scaffold formation and subsequent modifications, the precise steps and intermediates involved in the N-oxidation of swainsonine remain less understood. Future research should focus on identifying the specific enzymes, such as monooxygenases or dioxygenases, that catalyze the N-oxidation of swainsonine. This would involve employing advanced genetic and biochemical techniques, including gene knockout studies in producing fungi and in vitro enzymatic assays, to pinpoint the responsible genes and enzymes. Understanding these pathways could reveal novel enzymatic mechanisms and potentially lead to the biocatalytic production of swainsonine N-oxide and its analogues.
Research has identified key enzymes like SwnK (an NRPS-PKS hybrid), SwnH2, SwnH1 (Fe/αKG-dependent oxygenases), and SwnN (an imine reductase) in the swainsonine biosynthetic pathway biorxiv.orgresearchgate.netbiorxiv.org. These studies have proposed linear and multibranched pathways, highlighting the complexity of tailoring steps such as hydroxylation and epimerization biorxiv.orgresearchgate.netresearchgate.netnih.govacs.org. However, the specific enzymes and intermediates leading to the N-oxide form are yet to be fully elucidated.
Deeper Exploration of Molecular Targets Beyond Glycosidases
Swainsonine is primarily known for its inhibition of α-mannosidases, enzymes crucial for glycoprotein (B1211001) processing caymanchem.comnih.govunifi.it. While this compound shares structural similarities, its specific molecular targets beyond glycosidases require thorough investigation. Research should explore whether the N-oxide moiety alters its binding affinity or specificity to known targets or introduces new interactions with cellular components. This could involve screening this compound against a broader panel of enzymes and cellular proteins, employing techniques such as affinity chromatography, surface plasmon resonance (SPR), and mass spectrometry-based target identification. Understanding these interactions is crucial for uncovering potential therapeutic applications or elucidating its biological effects in symbiotic contexts.
For instance, swainsonine has been shown to affect cell migration and invasion by targeting proteins like MMP-2 and MMP-9, and it influences cell proliferation and apoptosis by modulating pathways involving CyclinD1, p16, and caspases acs.org. Whether this compound exhibits similar or distinct activities against these targets warrants investigation.
Advanced Metabolomic and Proteomic Profiling of Cellular Responses
To fully understand the biological impact of this compound, comprehensive metabolomic and proteomic studies are essential. These approaches can identify the downstream effects of its interaction with cellular machinery, revealing altered metabolic pathways and protein expression profiles in response to exposure. Such profiling can provide insights into cellular defense mechanisms, toxicity pathways, and potential signaling cascades triggered by the compound. For example, untargeted metabolomics has identified altered pathways in renal tubular epithelial cells exposed to swainsonine, including riboflavin (B1680620) metabolism, ferroptosis, and drug metabolism-cytochrome P450 nih.govresearchgate.net. Applying similar advanced techniques to cells exposed to this compound will be critical.
| Metabolite/Pathway Category | Observed Changes (Swainsonine Exposure) | Potential Relevance to this compound |
| Benzenoids | Identified | Potential interaction with cellular signaling |
| Lipids and Lipid-like Molecules | Identified | Role in cell membrane integrity and signaling |
| Nucleosides, Nucleotides | Identified | Involvement in energy metabolism and signaling |
| Organic Acids | Identified | Role in metabolic pathways |
| Riboflavin Metabolism | Upregulated | Potential role in redox signaling or drug metabolism |
| Ferroptosis | Identified | Potential cell death pathway |
| Drug Metabolism-Cytochrome P450 | Identified | Potential interaction with xenobiotic metabolism |
| Pyrimidine Metabolism | Identified | Involvement in nucleic acid synthesis and energy |
Table 1: Overview of Metabolomic Changes Observed in Renal Tubular Epithelial Cells Exposed to Swainsonine, Indicating Potential Areas for this compound Research.
Proteomic analysis can reveal changes in protein abundance and post-translational modifications, offering a deeper understanding of how cells respond to this compound at the protein level. Integrating proteomic and metabolomic data (trans-omics) can provide a holistic view of the cellular response, identifying key regulatory nodes and potential biomarkers frontiersin.orgazolifesciences.com.
Ecological and Evolutionary Significance of N-oxidation in Fungi-Plant Symbiosis
Swainsonine is produced by various fungi that form symbiotic or pathogenic relationships with plants scitechnol.comoup.commdpi.com. The ecological role of this compound in these symbioses is largely unexplored. Future research should investigate whether the N-oxidation of swainsonine confers any advantage to the producing fungus or its host plant, such as enhanced stability, altered signaling, or modified defense mechanisms against herbivores or pathogens. Evolutionary studies could examine the presence and distribution of this compound in different fungal species and plant-endophyte associations, potentially revealing selective pressures that favor N-oxidation. Understanding these roles is crucial for comprehending the complex evolutionary dynamics of fungal endophytism and its impact on plant communities and ecosystems.
The ubiquity of this compound in plants toxic to livestock has been noted, with relative concentrations varying between vegetative and seed samples researchgate.netnih.govacs.org. This suggests that N-oxidation might play a role in the stability or bioavailability of the compound within the plant or during fungal metabolism. The ecological significance of this modification in the context of fungi-plant symbiosis remains an open question.
Development of Novel Research Tools and Probes Based on this compound
The unique chemical structure and biological activity of this compound present opportunities for its development into novel research tools. For instance, modified versions could be synthesized and used as probes to study glycosidase activity, protein processing pathways, or the dynamics of fungal-plant interactions. Radiolabeled or fluorescently tagged this compound could serve as valuable tools for tracking its distribution and metabolism in biological systems. Furthermore, its potential as a chemical probe for specific cellular targets beyond glycosidases could be explored, aiding in the discovery of new biological pathways or therapeutic targets.
The synthesis of swainsonine and its analogues has been a focus, with strategies involving chiral auxiliaries and stereoselective reactions wikipedia.orgresearchgate.netresearchgate.net. Developing methods for the targeted synthesis of this compound and its derivatives could facilitate the creation of specialized probes for biochemical assays or imaging studies.
Compound List:
Swainsonine
this compound
Slaframine
1-oxoindolizidine
1-hydroxyindolizine
1,2-dihydroxyindolizine
(–)-Swainsonine
Pipecolic acid
L-lysine
Saccharopine
α-aminoadipic semialdehyde
6-amino-2-oxohexanoate
P6C (Pyrroline-5-carboxylate)
P2C (2-piperideine-2-carboxylate)
1-hydroxy-2-epimer of swainsonine
Triol compound (isomeric to SW)
(1S,2R,8aR)-octahydro-indolizinetriol
Glc-swainsonine
Ido-swainsonine
Australine
Castanospermine
Senecionine N-oxide
Cylindrospermopsin
Q & A
Q. How is Swainsonine N-oxide identified and isolated from plant sources?
this compound is typically identified through systematic alkaloid extraction followed by advanced analytical techniques. For example, plant material is extracted using polar solvents, and the crude extract undergoes column chromatography for fractionation. Identification is achieved via gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HI-MS). Acetylation and zinc reduction are critical steps to derivatize and confirm the compound’s structure, as demonstrated in studies isolating this compound from Oxytropis kansuensis . Purity is validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Q. What experimental controls are essential when studying this compound’s biochemical activity?
Controls must account for co-occurring alkaloids (e.g., swainsonine, lentiginosine) to isolate this compound’s specific effects. Negative controls should include untreated samples or solvent-only groups, while positive controls may use purified enzyme inhibitors (e.g., alpha-mannosidase inhibitors). Dose-response experiments are critical to distinguish dose-dependent effects from background noise . Replication of findings across multiple plant batches or animal models strengthens validity .
Q. What methodologies are used to assess this compound’s purity and stability?
Purity is confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, while stability studies employ accelerated degradation tests under varying pH, temperature, and light conditions. Spectroscopic methods (e.g., NMR, IR) and mass spectrometry ensure structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound toxicity?
Discrepancies in toxicity mechanisms (e.g., alpha-mannosidase inhibition vs. lysosomal disruption) require comparative assays using in vitro enzyme inhibition models and in vivo histopathological analyses. For example, parallel experiments in cell cultures (e.g., equine fibroblasts) and animal models (e.g., cattle) can isolate tissue-specific effects. Statistical tools like ANOVA or t-tests help evaluate significance across experimental conditions .
Q. What experimental designs address the challenge of distinguishing this compound’s effects from co-occurring alkaloids?
Fractionation-based bioactivity-guided isolation is key. Researchers should:
- Use preparative HPLC to separate alkaloids.
- Test individual fractions in enzyme inhibition assays (e.g., alpha-mannosidase activity measured via fluorometric substrates).
- Employ metabolomic profiling to track compound interactions . Cross-referencing with synthetic this compound standards ensures specificity .
Q. How can this compound’s antigenotoxic potential be evaluated methodologically?
Antigenotoxicity is assessed using the Ames test with bacterial strains (e.g., Salmonella typhimurium TA98/TA100) exposed to mutagens (e.g., 2-AA, 4-NQO). This compound’s protective effect is quantified by comparing mutation rates with and without pre-treatment. Dose-ranging studies and metabolic activation systems (e.g., S9 liver fractions) are critical to mimic in vivo conditions .
Q. What strategies mitigate variability in this compound’s bioactivity across species?
Species-specific differences (e.g., horses vs. rodents) necessitate:
- Comparative pharmacokinetic studies to assess absorption and metabolism.
- Tissue-specific enzyme activity profiling (e.g., alpha-mannosidase levels in liver vs. brain).
- Use of isogenic animal models to control for genetic variability .
Methodological Best Practices
- Data Analysis : Use error bars (standard deviation) and statistical tests (t-tests, regression models) to validate findings .
- Replication : Include triplicate samples and independent experimental repeats to ensure reproducibility .
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections and supplemental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
